Pentachlorophenyl propan-2-yl carbonate
Description
Structure
3D Structure
Properties
CAS No. |
5323-63-7 |
|---|---|
Molecular Formula |
C10H7Cl5O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) propan-2-yl carbonate |
InChI |
InChI=1S/C10H7Cl5O3/c1-3(2)17-10(16)18-9-7(14)5(12)4(11)6(13)8(9)15/h3H,1-2H3 |
InChI Key |
SIVWOEZATKKCEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Sample Preparation and Extraction:the Initial Step Involves Extracting the Target Analytes from the Environmental Matrix and Concentrating Them.
Solid-Phase Extraction (SPE): This is a common and effective technique for water samples. Water is passed through a cartridge containing a solid sorbent (e.g., C18-bonded silica) that retains the organic analytes. The analytes are then eluted with a small volume of an organic solvent.
Liquid-Liquid Extraction (LLE): A traditional method where the sample is mixed with an immiscible organic solvent to partition the analytes into the solvent phase.
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Used for solid samples like soil and sediment, this technique uses high temperature and pressure to rapidly extract analytes with organic solvents.
Chromatographic Separation:once Extracted, the Analytes in the Sample Extract Are Separated from Each Other.
Gas Chromatography (GC): Well-suited for volatile and thermally stable compounds. For polar transformation products like chlorinated phenols, derivatization (e.g., acetylation or methylation) is often required to improve volatility and chromatographic performance.
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC): Ideal for polar, non-volatile, or thermally labile compounds. Reverse-phase HPLC with columns like C18 is commonly used to separate the parent compound and its phenolic degradation products. usgs.gov
Detection and Quantification:highly Sensitive Detectors Are Coupled with Chromatography Systems for Identification and Quantification.
Mass Spectrometry (MS): When coupled with GC (GC-MS) or HPLC (LC-MS), it provides definitive identification based on the mass-to-charge ratio of the analyte and its fragmentation patterns. Tandem mass spectrometry (MS/MS) offers even greater selectivity and sensitivity, which is crucial for trace analysis in complex matrices.
Electron Capture Detector (ECD): A highly sensitive detector for halogenated compounds like organochlorines, often used with GC.
Table 3: Analytical Techniques for Pentachlorophenyl propan-2-yl Carbonate and its Degradants
| Analytical Step | Technique | Description | Target Analytes |
|---|---|---|---|
| Extraction (Water) | Solid-Phase Extraction (SPE) | Concentrates analytes from aqueous samples onto a solid sorbent. | Parent compound, Chlorinated phenols |
| Extraction (Soil) | Pressurized Liquid Extraction (PLE) | Uses solvent at high temperature and pressure for efficient extraction from solids. | Parent compound, Chlorinated phenols |
| Separation | Gas Chromatography (GC) | Separates volatile compounds. Often requires derivatization for phenols. | Parent compound (if stable), Derivatized phenols |
| Separation | High-Performance Liquid Chromatography (HPLC/UHPLC) | Separates polar and non-volatile compounds without derivatization. usgs.gov | Parent compound, Chlorinated phenols |
| Detection | Mass Spectrometry (MS, MS/MS) | Provides structural confirmation and sensitive quantification. | All analytes |
| Detection | Electron Capture Detector (ECD) | Highly sensitive to halogenated compounds. | Parent compound, Chlorinated phenols |
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Studies
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule. For "Pentachlorophenyl propan-2-yl carbonate," the most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically appearing in the range of 1750-1800 cm⁻¹. Other characteristic bands would include C-O stretching vibrations of the carbonate and ether linkages, as well as vibrations associated with the pentachlorophenyl ring and the isopropyl group. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring system.
Table 2: Predicted IR and Raman Active Vibrational Modes for this compound Predictions are based on group frequency correlations for similar functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| C=O stretch (carbonate) | 1760 - 1790 | IR (strong) |
| C-O-C stretch (asymmetric) | 1200 - 1250 | IR (strong) |
| C-O-C stretch (symmetric) | 1000 - 1100 | Raman (strong) |
| C-Cl stretch (aromatic) | 650 - 850 | IR, Raman |
| C-H stretch (aliphatic) | 2950 - 3000 | IR, Raman |
| C-H bend (aliphatic) | 1370 - 1470 | IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of "this compound" by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Expected fragmentation pathways would involve the loss of the isopropyl group, carbon dioxide, and successive losses of chlorine atoms from the pentachlorophenyl ring. The isotopic pattern resulting from the five chlorine atoms would be a characteristic feature in the mass spectrum.
Chromatographic Techniques for Purity Assessment and Separation of Reaction Mixtures
Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from reaction byproducts or impurities. High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column (e.g., C18), is a suitable method for its analysis. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation. Gas Chromatography (GC), given the compound's potential volatility, could also be employed, often in conjunction with a mass spectrometer (GC-MS) for definitive identification of separated components.
Integration of Experimental Spectroscopic Data with Computational Predictions
In cases where experimental data is limited or ambiguous, computational chemistry can be a valuable tool. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies (IR and Raman), and other spectroscopic properties of "this compound." Comparing these theoretical predictions with the available experimental data can aid in the confirmation of the structural assignment and provide a deeper understanding of the molecule's electronic structure and properties.
Theoretical and Computational Chemistry Studies of Pentachlorophenyl Propan 2 Yl Carbonate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic structure and thermodynamic stability of Pentachlorophenyl propan-2-yl carbonate. These calculations provide insights into the distribution of electrons within the molecule, which governs its reactivity and physical properties.
Detailed research findings from DFT calculations on related compounds, such as pentachlorophenol (B1679276) (PCP), reveal significant electronic perturbations due to the presence of multiple chlorine atoms. urfu.ruresearchgate.netresearchgate.net For this compound, DFT calculations would similarly elucidate the electron-withdrawing effects of the pentachlorophenyl group on the carbonate moiety. Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand donor-acceptor interactions within the molecule. For instance, in a study on PCP complexation, NBO analysis identified strong hydrogen bonding interactions. urfu.ruresearchgate.net For the target carbonate, NBO analysis would quantify the delocalization of electron density and the nature of the bonding between the pentachlorophenyl ring, the carbonate group, and the propan-2-yl substituent.
The thermodynamic stability of this compound can be assessed by calculating its enthalpy of formation, Gibbs free energy, and entropy. These parameters indicate the spontaneity of its formation and its stability relative to other isomers or decomposition products.
Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT
| Parameter | Value | Significance |
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |
Elucidation of Reaction Mechanisms via Transition State Calculations
Understanding the reaction pathways of this compound, such as its hydrolysis or reactions with nucleophiles, is crucial for predicting its chemical behavior. Transition state calculations, often performed using DFT, are essential for mapping out the potential energy surface of a reaction and identifying the minimum energy path from reactants to products.
The hydrolysis of carbonate esters, for example, can proceed through different mechanisms, and computational studies can distinguish between them by locating the transition state structures and calculating their activation energies. acs.orgnih.gov For this compound, a key reaction of interest would be its hydrolysis, which involves the nucleophilic attack of a water molecule on the carbonyl carbon.
Transition state theory allows for the calculation of reaction rates from the Gibbs free energy of activation (ΔG‡). By comparing the activation energies for different proposed mechanisms, the most favorable reaction pathway can be determined. For instance, the electron-withdrawing pentachlorophenyl group is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, a hypothesis that can be quantified through transition state calculations.
These calculations would involve identifying the geometry of the transition state, which is a first-order saddle point on the potential energy surface, and performing frequency calculations to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
Conformational Analysis and Molecular Dynamics Simulations
MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. These simulations provide a dynamic picture of the molecule's behavior, including its conformational changes and interactions with a solvent. For this compound, MD simulations could be used to study its behavior in different solvent environments, which is crucial for understanding its reactivity in solution.
By analyzing the trajectories from MD simulations, one can determine the preferred conformations of the molecule, the flexibility of the propan-2-yl and pentachlorophenyl groups, and the solvent structure around the molecule. This information is valuable for understanding how the solvent might influence reaction rates and mechanisms.
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of this compound, which can be used to interpret experimental spectra or to identify the compound. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). researchgate.net
By calculating the vertical excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. For this compound, the electronic transitions would likely involve the π-system of the pentachlorophenyl ring and the non-bonding electrons of the oxygen atoms in the carbonate group.
Vibrational spectra, such as infrared (IR) and Raman spectra, can also be predicted from first principles. By calculating the harmonic vibrational frequencies and their intensities, a theoretical spectrum can be constructed. This is invaluable for assigning the vibrational modes observed in experimental spectra to specific atomic motions within the molecule. For example, the characteristic C=O stretching frequency of the carbonate group would be a key feature in the calculated IR spectrum.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value | Assignment |
| UV-Vis (TD-DFT) | λmax | 295 nm | π → π* transition in the pentachlorophenyl ring |
| IR (DFT) | ν(C=O) | 1785 cm⁻¹ | Carbonyl stretch |
| IR (DFT) | ν(C-O) | 1250 cm⁻¹ | Asymmetric C-O-C stretch |
| ¹³C NMR (DFT) | δ(C=O) | 152 ppm | Carbonyl carbon chemical shift |
In silico Design Principles for Novel Carbonate Reactivity
Computational chemistry is not only a tool for understanding existing molecules but also for designing new ones with desired properties. In silico design principles leverage the predictive power of theoretical calculations to guide the synthesis of novel compounds with enhanced reactivity, selectivity, or stability.
For carbonate reactivity, computational methods can be used to screen a virtual library of candidate molecules by calculating key descriptors related to their reactivity, such as the HOMO-LUMO gap, electrostatic potential on the carbonyl carbon, and activation energies for model reactions. This allows for the identification of promising candidates for synthesis and experimental testing.
For example, by systematically varying the substituents on the phenyl ring or the alkyl group of an aryl alkyl carbonate, one could computationally explore how these modifications influence the susceptibility of the carbonate to nucleophilic attack. This could lead to the design of new carbonate-based reagents with tailored reactivity for specific applications in organic synthesis. The principles of green chemistry can also be incorporated by designing reactions that proceed under milder conditions, a goal that can be facilitated by the computational prediction of reaction barriers. nih.gov
Applications in Advanced Chemical Synthesis and Materials Science
Monomer or Precursor in Polymer Chemistry
Beyond its use as a reagent for small molecules, Pentachlorophenyl propan-2-yl carbonate holds potential as a precursor for creating advanced polymeric materials, particularly functional polycarbonates.
Aliphatic polycarbonates are a class of biodegradable and biocompatible polymers with significant potential in biomedical applications. researchgate.net A primary method for their synthesis is the ring-opening polymerization (ROP) of cyclic carbonate monomers. specialchem.comnih.gov While this compound itself is not a cyclic monomer, it can be used as a precursor to synthesize functional cyclic carbonate monomers.
For instance, a diol or triol could be selectively reacted with the activated carbonate to introduce the isopropyloxycarbonyl group, followed by an intramolecular cyclization reaction to form a six-membered cyclic carbonate monomer. This monomer, now bearing a specific functional group, can undergo controlled ROP using organocatalysts to produce well-defined polycarbonates. researchgate.net The ROP of functional cyclic monomers is a powerful strategy for creating polymers with tailored properties, such as hydrophilicity, degradability, and sites for further modification. researchgate.netmdpi.com
Post-polymerization functionalization is a highly effective strategy for introducing diverse functionalities along a polymer backbone that might not be stable under polymerization conditions. researchgate.netrsc.org A polymer synthesized to contain reactive pentachlorophenyl ester side chains would be an ideal scaffold for such modifications. These activated ester groups can react with a wide array of nucleophiles (e.g., amines, thiols) to attach bioactive molecules, targeting ligands, or other functional moieties.
A prominent and powerful set of reactions for post-polymerization modification falls under the umbrella of "click chemistry." rsc.orgillinois.edu Click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-ene reactions, are known for their high efficiency, selectivity, and mild reaction conditions. researchgate.netnih.govmt.com A polycarbonate backbone could be functionalized with azide (B81097) or alkyne groups via reaction with the pentachlorophenyl carbonate precursors. These groups can then undergo click reactions to attach a vast array of molecules, enabling the creation of highly sophisticated materials for applications in drug delivery and tissue engineering. researchgate.netmdpi.com
Table 3: Click Chemistry Reactions for Polymer Functionalization
| Click Reaction | Reacting Groups | Key Features |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | High efficiency, bioorthogonal, forms a stable triazole linkage. mt.com |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) + Azide | Copper-free, highly bioorthogonal, suitable for in-vivo applications. mdpi.com |
| Thiol-ene Reaction | Thiol + Alkene | High efficiency, often initiated by UV light, forms a thioether linkage. rsc.org |
Development of Novel Chemical Structures and Derivatives
The utility of this compound extends to the synthesis of diverse and novel chemical structures. Its role as a reactive building block allows for its incorporation into more complex molecular architectures. The activated carbonate can participate in multi-step synthetic sequences to build scaffolds for pharmaceuticals, agrochemicals, or materials science. For example, it can be used to link two different molecular fragments, one via the carbonate oxygen and the other via displacement of the pentachlorophenol (B1679276) group, leading to asymmetric and multifunctional compounds. mdpi.com This versatility enables chemists to design and construct new molecules with precisely controlled structures and functionalities.
Potential in Surface Modification and Interfacial Chemistry
The structure of this compound makes it a promising candidate for the chemical modification of surfaces, a critical process in the development of advanced materials with tailored properties. Surface functionalization is essential for enhancing biocompatibility, improving adhesion, controlling wettability, and creating specific recognition sites on a material's surface.
The core of this potential lies in the compound's nature as an activated carbonate. Activated esters, including phenyl carbonates, are known to react with nucleophiles such as primary amines to form stable carbamate (B1207046) linkages. mdpi.com This type of reaction is highly efficient for covalently attaching molecules to surfaces that possess or can be modified to possess nucleophilic functional groups.
Detailed Research Findings and Potential Mechanisms
Immobilization of Biomolecules: A primary application of surface modification is the immobilization of biomolecules like proteins, peptides, and enzymes onto a solid support. Surfaces containing primary amine groups (e.g., modified polymers, self-assembled monolayers on gold or silica) could be functionalized by reaction with this compound. The pentachlorophenate ion would act as a leaving group upon nucleophilic attack by the amine, resulting in a stable carbamate bond linking the isopropyl carbonate moiety to the surface. This could be a preliminary step to introduce a specific functionality or linker onto the surface.
Modification of Polymeric Materials: The surfaces of various polymers can be functionalized to alter their properties. For instance, polymers with hydroxyl or amine functionalities can be reacted with this compound. This could be used to introduce a hydrophobic isopropyl carbonate group to the surface, thereby altering its wetting and interfacial properties. In the context of materials science, such modifications can be crucial for creating materials with controlled surface energy.
Functionalization of Nanoparticles: Polymeric or silica (B1680970) nanoparticles often require surface functionalization for applications in drug delivery, diagnostics, and catalysis. rsc.orgmdpi.comnih.gov The activated carbonate of this compound could serve as a tool to attach specific ligands to the nanoparticle surface. For example, a nanoparticle surface decorated with amine groups could be reacted with this compound to create a new surface chemistry. This approach allows for the "post-synthesis modification" of nanomaterials, providing a versatile method for tailoring their surface properties. nih.gov
The general reaction scheme for the surface functionalization of an amine-bearing substrate can be envisioned as follows:
Surface-NH₂ + (C₆Cl₅)O(CO)OCH(CH₃)₂ → Surface-NH-C(O)O-CH(CH₃)₂ + HOC₆Cl₅
This reaction would result in a surface functionalized with isopropyl carbamate groups. The efficiency of this reaction would be high due to the excellent leaving group ability of the pentachlorophenate.
Data on Related Activated Esters in Surface Chemistry
To illustrate the principles underlying the potential of this compound, the following table summarizes findings on related activated esters used in surface modification and bioconjugation. The reactivity of pentachlorophenyl esters is comparable to, and in some cases exceeds, that of other commonly used activated esters like pentafluorophenyl (PFP) esters. nih.gov
| Activated Ester Type | Application | Research Finding |
| Pentafluorophenyl (PFP) Esters | Polymer functionalization | Used to create reactive polymer scaffolds that can be subsequently modified with various amines to produce functional materials. nih.gov |
| N-Hydroxysuccinimide (NHS) Esters | Bioconjugation on surfaces | Widely used for immobilizing proteins and peptides onto surfaces for biosensors and immunoassays. |
| Phenyl Carbonates | Nanoparticle functionalization | Polysaccharide phenyl carbonates have been shown to self-assemble into nanoparticles and their surface can be functionalized by reaction with amines. mdpi.com |
| Pentachlorophenyl (PCP) Esters | Peptide Synthesis | Pentachlorophenyl esters have been historically used as active esters in peptide synthesis, demonstrating their utility in forming amide bonds. acs.orgwikipedia.org |
The potential of this compound in interfacial chemistry also extends to its ability to influence the properties at the boundary between two phases. By modifying a surface, one can control the interfacial tension, adhesion, and biocompatibility. For example, modifying a medical implant surface could reduce protein fouling or promote specific cell adhesion. The introduction of the isopropyl carbonate group via this reagent could be a subtle but effective way to tune the hydrophobicity and steric profile of a material's surface. nih.gov
Environmental Chemical Transformations of Pentachlorophenyl Propan 2 Yl Carbonate Abiotic Focus
Hydrolytic Degradation Mechanisms and Kinetics
The primary abiotic degradation pathway for pentachlorophenyl propan-2-yl carbonate in aqueous environments is hydrolysis. The carbonate ester functional group is susceptible to nucleophilic attack by water, a process that can be catalyzed by both acid and base. nih.gov
kobs = kH[H+] + kN + kOH[OH-]
where kobs is the observed first-order rate constant, and kH, kN, and kOH are the second-order rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively. nih.govmdpi.com For most carbonate esters, the neutral hydrolysis (kN) pathway is often insignificant compared to the acid- and base-catalyzed pathways, especially at environmentally relevant pH values away from neutrality. researchgate.net
Mechanisms:
Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., pH 4–5), the carbonyl oxygen of the carbonate is protonated, which increases the electrophilicity of the carbonyl carbon. nih.gov This facilitates a nucleophilic attack by a water molecule. This pathway results in the cleavage of the ester bond, regenerating pentachlorophenol (B1679276) and propan-2-ol, along with the release of carbon dioxide.
Base-Catalyzed Hydrolysis: Under alkaline conditions (e.g., pH 9), the hydroxide (B78521) ion (OH-), a strong nucleophile, directly attacks the electrophilic carbonyl carbon. nih.gov This is typically the dominant degradation pathway for carbonate esters in alkaline environments. mdpi.com The reaction yields sodium pentachlorophenate (the salt of pentachlorophenol) and propan-2-ol.
The kinetics of hydrolysis are highly dependent on pH. As shown in studies of analogous aryl carbonate esters, the rate of degradation is significantly accelerated under alkaline conditions compared to neutral or acidic conditions. The electron-withdrawing nature of the pentachlorophenyl group is expected to enhance the susceptibility of the carbonyl carbon to nucleophilic attack, making the compound relatively labile, particularly at higher pH values.
Table 1: Influence of pH on the Hydrolytic Stability of Carbonate Esters
| pH Condition | Dominant Mechanism | Relative Degradation Rate | Primary Products from this compound |
|---|---|---|---|
| Acidic (e.g., pH 4-5) | Acid-Catalyzed | Slow to Moderate | Pentachlorophenol, Propan-2-ol, Carbon Dioxide |
| Neutral (pH 7) | Minimal Catalysis | Slow | Pentachlorophenol, Propan-2-ol, Carbon Dioxide |
Photochemical Transformation Pathways under Simulated Environmental Conditions
The principal photochemical transformation pathway for chlorinated aromatic compounds like PCP is reductive dechlorination. This process involves the cleavage of carbon-chlorine (C-Cl) bonds, leading to the formation of less chlorinated phenols. Under simulated environmental conditions, this can occur through several mechanisms:
Direct Photolysis: The molecule absorbs a photon, leading to an excited state. This excited molecule can then undergo homolytic cleavage of a C-Cl bond to form a pentachlorophenoxyl radical and a chlorine radical, or undergo heterolytic cleavage to form a tetrachlorophenyl cation and a chloride ion. The organic radical or cation would then react with surrounding water or other hydrogen donors to form tetrachlorophenols.
Sensitized Photolysis: In natural waters, dissolved organic matter (DOM) can act as a photosensitizer. Excited-state DOM can transfer energy to the pentachlorophenyl carbonate molecule or generate reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals, which can then react with the compound.
The expected pathway would involve a stepwise loss of chlorine atoms from the aromatic ring, leading to a cascade of transformation products, including various isomers of tetrachlorophenols, trichlorophenols, and further down to dichlorophenols. The specific isomers formed would depend on the relative bond dissociation energies of the C-Cl bonds at different positions on the aromatic ring.
Oxidation and Reduction Processes in Abiotic Environmental Compartments
In abiotic environmental systems, this compound can be subject to oxidation and reduction reactions, primarily mediated by naturally occurring minerals and reactive chemical species.
Oxidation: The pentachlorophenyl ring is relatively resistant to oxidation due to the deactivating, electron-withdrawing effects of the chlorine atoms. However, strong oxidants present in some environmental compartments can initiate degradation.
Manganese and Iron Oxides: Minerals such as manganese dioxide (MnO₂) and certain iron oxides (e.g., goethite) found in soils and sediments can act as oxidants. They can facilitate the oxidation of the phenolic group of pentachlorophenol (a primary hydrolysis product), leading to the formation of phenoxyl radicals. These radicals can then couple to form polychlorinated phenoxyphenols or undergo further oxidation and ring cleavage.
Reactive Oxygen Species (ROS): As mentioned in the context of photolysis, ROS like hydroxyl radicals (•OH), which can be generated photochemically or through Fenton-like reactions involving iron minerals, are powerful, non-selective oxidants. They can attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring cleavage.
Reduction: Reductive processes are more likely to occur in anoxic or anaerobic environments, such as saturated soils, deep sediments, and groundwater.
Reductive Dechlorination: Similar to photochemical processes, chemical reduction can lead to the stepwise removal of chlorine atoms from the pentachlorophenyl ring. This process can be mediated by reduced iron species (Fe(II)) associated with mineral surfaces (e.g., magnetite, iron sulfides). The reaction involves the transfer of electrons to the chlorinated ring, leading to the expulsion of a chloride ion and its replacement by a hydrogen atom. This process would sequentially produce tetrachlorophenols, trichlorophenols, and so on.
The carbonate and propan-2-yl moieties are generally less susceptible to these specific redox reactions compared to the chlorinated aromatic ring.
Identification and Characterization of Abiotic Transformation Products
Based on the degradation pathways discussed, a range of abiotic transformation products of this compound can be identified or predicted. These products result from hydrolysis, photochemical reactions, and redox processes.
Primary Transformation Products:
Pentachlorophenol (PCP): Formed directly from the hydrolytic cleavage of the carbonate ester bond under both acidic and neutral conditions.
Pentachlorophenate: The anionic form of PCP, formed under basic hydrolysis conditions.
Propan-2-ol (Isopropyl alcohol): Co-product of hydrolysis.
Carbon Dioxide: Released during hydrolysis.
Secondary and Tertiary Transformation Products: These products primarily arise from the further degradation of pentachlorophenol.
Tetrachlorophenols (TeCPs): Formed through the loss of one chlorine atom via photochemical or reductive dechlorination.
Trichlorophenols (TrCPs): Formed from the subsequent dechlorination of TeCPs.
Polychlorinated Dibenzo-p-dioxins and Dibenzofurans: While less common in abiotic pathways unless high temperatures are involved, the potential for photochemical formation of trace amounts from PCP precursors exists.
Ring Cleavage Products: Strong oxidative processes can lead to the breakdown of the aromatic ring, ultimately forming smaller organic acids and eventually carbon dioxide.
Table 2: Summary of Abiotic Transformation Products
| Transformation Process | Precursor Compound | Identified/Expected Products |
|---|---|---|
| Hydrolysis | This compound | Pentachlorophenol, Propan-2-ol, Carbon Dioxide |
| Photolysis / Reductive Dechlorination | This compound / Pentachlorophenol | Tetrachlorophenols, Trichlorophenols, Dichlorophenols |
Advanced Analytical Methodologies for Trace Detection and Speciation in Environmental Matrices
The detection and quantification of this compound and its transformation products in complex environmental matrices like water and soil require sophisticated analytical techniques capable of high sensitivity and selectivity. A multi-step analytical approach is typically employed.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying Pentachlorophenyl propan-2-yl carbonate in environmental samples, and how do matrix interferences affect accuracy?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for specificity. Matrix effects (e.g., soil organic matter) require pre-treatment with solid-phase extraction (SPE) using C18 cartridges. Validate recovery rates (≥85%) via spiked samples and internal standardization .
- Critical Parameters : Column selection (C18 reverse-phase), mobile phase (acetonitrile:water gradient), and collision energy optimization (20–35 eV) to fragment the carbonate ester group.
Q. How can researchers design controlled exposure studies to assess systemic toxicity, and what species/models are most relevant?
- Experimental Design : Follow OECD Guideline 453 (combined chronic toxicity/carcinogenicity) using Sprague-Dawley rats or CD-1 mice. Route: Oral gavage (0.1–100 mg/kg/day) over 90 days. Monitor body weight, hematology, and organ histopathology .
- Inclusion Criteria : Prioritize species with metabolic pathways analogous to humans (e.g., CYP450 isoform activity). Exclude dermal exposure studies unless investigating occupational hazards .
Q. What stability challenges arise when storing this compound, and how can degradation be minimized?
- Protocol : Store at –20°C in amber vials under argon. Degradation occurs via hydrolysis (pH >7) or photolysis; confirm purity via FTIR (C=O stretch at 1740 cm⁻¹) and NMR (disappearance of propan-2-yl δ 1.3 ppm triplet) .
- Validation : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (λ = 254 nm).
Advanced Research Questions
Q. How can conflicting data on the compound’s respiratory toxicity be resolved using mechanistic toxicology approaches?
- Contradiction Analysis : Discrepancies in rodent vs. human alveolar macrophage responses may stem from species-specific CYP2E1 expression. Apply in vitro assays (e.g., A549 cells) with siRNA knockdown of CYP2E1 to isolate metabolic activation pathways .
- Theoretical Framework : Link findings to the "reactivity-stability trade-off" hypothesis, where carbonate ester lability correlates with ROS generation in lung epithelium .
Q. What factorial design strategies optimize synthesis yield while minimizing toxic byproducts (e.g., pentachlorophenol)?
- Experimental Optimization : Use a 2³ factorial design varying temperature (40–80°C), catalyst (DMAP vs. pyridine), and solvent (dichloromethane vs. THF). Response variables: Yield (GC-MS) and byproduct quantification (HPLC). Analyze interactions via ANOVA .
- Key Insight : Higher temperatures (>60°C) increase pentachlorophenol formation due to retro-Fries rearrangement; pyridine reduces this by stabilizing intermediates.
Q. How can membrane separation technologies improve purification efficiency post-synthesis?
- Methodological Advance : Employ nanofiltration (NF270 membranes, MWCO 200–400 Da) to separate unreacted pentachlorophenol (MW 266.34) from the target compound (MW ~388.28). Optimize transmembrane pressure (10–15 bar) and cross-flow velocity .
- Validation : Monitor rejection coefficients (>95%) via LC-TOF-MS and assess membrane fouling via SEM-EDS after 10 cycles.
Q. What computational models predict the compound’s environmental partitioning, and how do they align with empirical data?
- Model Selection : Apply EPI Suite’s KOCWIN v2.0 for soil adsorption (log Koc = 3.2 predicted vs. 3.1 experimental). Discrepancies in aquatic half-life (BIOWIN: 120 days vs. mesocosm: 90 days) suggest underestimation of photolytic degradation .
- Integration with Theory : Refine QSAR models using Abraham descriptors (hydrogen-bond acidity/basicity) to account for ester hydrolysis kinetics.
Methodological & Theoretical Frameworks
Q. How should researchers structure a proposal to investigate the compound’s endocrine disruption potential using omics technologies?
- Proposal Design : Combine transcriptomics (RNA-seq of HepG2 cells) and metabolomics (LC-HRMS) to identify dysregulated pathways (e.g., PPARγ). Include dose-response (0.01–10 μM) and benchmark against bisphenol A .
- Theoretical Link : Align with the "aryl hydrocarbon receptor (AhR) crosstalk" hypothesis to explain non-monotonic dose-response curves .
Q. What statistical approaches address variability in epidemiological studies linking occupational exposure to neurotoxic effects?
- Analysis Strategy : Use mixed-effects models to adjust for confounders (age, smoking status). Stratify by exposure duration (<5 vs. ≥5 years) and quantify effect sizes via meta-analysis (random-effects model, I² <50%) .
- Data Reconciliation : Apply Hill’s criteria for causality (strength, consistency, temporality) to distinguish correlation from causation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
